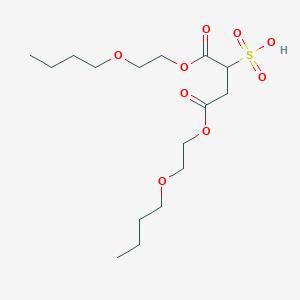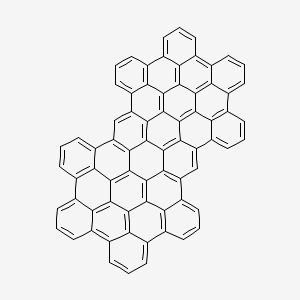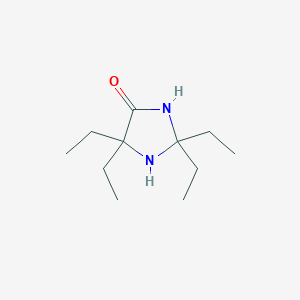
4-Imidazolidinone, 2,2,5,5-tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 2,2,5,5-tetraethyl- is a heterocyclic organic compound with the molecular formula C11H22N2O. It belongs to the class of imidazolidinones, which are five-membered ring structures containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 2,2,5,5-tetraethyl- can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of 4-Imidazolidinone, 2,2,5,5-tetraethyl- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 2,2,5,5-tetraethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.
Scientific Research Applications
4-Imidazolidinone, 2,2,5,5-tetraethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 2,2,5,5-tetraethyl- involves its interaction with molecular targets and pathways within biological systems. One key mechanism is the formation of iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones. This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical reactions .
Comparison with Similar Compounds
4-Imidazolidinone, 2,2,5,5-tetraethyl- can be compared with other similar compounds, such as:
2-Imidazolidinone: A cyclic derivative of urea with similar structural properties.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct chemical and biological activities.
2,2,5,5-Tetramethyl-4-imidazolidinone: A structurally related compound with different substituents.
The uniqueness of 4-Imidazolidinone, 2,2,5,5-tetraethyl- lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
264279-60-9 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,2,5,5-tetraethylimidazolidin-4-one |
InChI |
InChI=1S/C11H22N2O/c1-5-10(6-2)9(14)12-11(7-3,8-4)13-10/h13H,5-8H2,1-4H3,(H,12,14) |
InChI Key |
ARTINEXELSVQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(N1)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


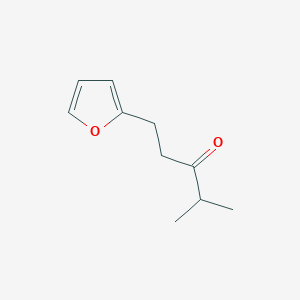
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
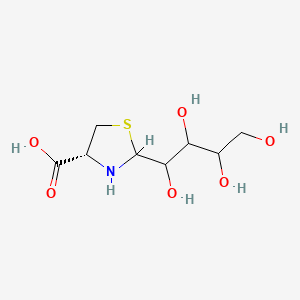

![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
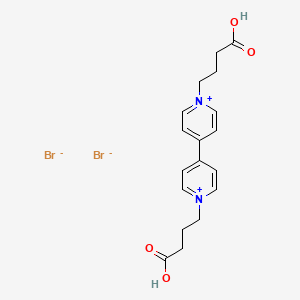
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
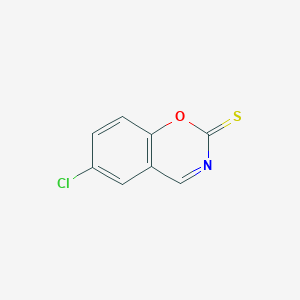
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)

